N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide
Description
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, an azetidine ring, and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c1-12-3-5-14(6-4-12)7-15-10-23(11-15)18(24)22-13(2)17-20-8-16(19)9-21-17/h3-6,8-9,13,15H,7,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQXNULTWZWEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CN(C2)C(=O)NC(C)C3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then subjected to various reactions to introduce the azetidine ring and the carboxamide group. Common synthetic routes may include:
Bromination: Introduction of the bromine atom into the pyrimidine ring.
Azetidine Formation: Cyclization reactions to form the azetidine ring.
Carboxamide Introduction: Coupling reactions to attach the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-chloropyrimidin-2-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide
- N-[1-(5-fluoropyrimidin-2-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide
Uniqueness
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen atoms, such as chlorine or fluorine, which may exhibit different chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
